molecular formula C8H9ClN2O2S2 B12378821 AMPA receptor modulator-7

AMPA receptor modulator-7

Cat. No.: B12378821
M. Wt: 264.8 g/mol
InChI Key: NHFCCNMWGJRGTA-UHFFFAOYSA-N
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Description

AMPA receptor modulator-7 (compound 7) is a novel chemotype developed through the hybridization of two distinct lead series with contrasting affinity and efficacy profiles. Designed using biostructural insights from X-ray crystallography of the GluA2 allosteric site, compound 7 exhibits robust modulation of AMPA receptor kinetics by blocking desensitization in both flip and flop receptor isoforms . Its unique spacer design optimizes interactions within the receptor’s allosteric pocket, enabling enhanced tonic potency (EC₅₀ values in the low micromolar range) and high efficacy in maintaining steady-state currents . Electrophysiological studies demonstrate its superiority over progenitor benzamide derivatives (e.g., CX516, CX614) and earlier modulators like compound 5, particularly in flop isoform-specific effects .

Properties

Molecular Formula

C8H9ClN2O2S2

Molecular Weight

264.8 g/mol

IUPAC Name

4-chloro-5,7λ6-dithia-1,8-diazatricyclo[7.3.0.02,6]dodeca-2(6),3-diene 7,7-dioxide

InChI

InChI=1S/C8H9ClN2O2S2/c9-6-4-5-8(14-6)15(12,13)10-7-2-1-3-11(5)7/h4,7,10H,1-3H2

InChI Key

NHFCCNMWGJRGTA-UHFFFAOYSA-N

Canonical SMILES

C1CC2NS(=O)(=O)C3=C(N2C1)C=C(S3)Cl

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

AMPA receptor modulator-7 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

AMPA receptor modulator-7 has a wide range of scientific research applications. In chemistry, it is used to study the modulation of ionotropic glutamate receptors and their role in synaptic transmission. In biology, it is used to investigate the effects of enhanced synaptic transmission on neuronal function and plasticity. In medicine, AMPA receptor modulators are being explored as potential treatments for neurological disorders such as Alzheimer’s disease, Parkinson’s disease, and depression . Additionally, these compounds have applications in the pharmaceutical industry for the development of new therapeutic agents .

Mechanism of Action

The mechanism of action of AMPA receptor modulator-7 involves its binding to a specific site on the AMPA receptor, which enhances the receptor’s response to glutamate. This binding increases the amplitude and duration of the receptor’s response, leading to increased synaptic transmission. The molecular targets of this compound include the GluA2 subunit of the AMPA receptor, and the pathways involved include the glutamatergic signaling pathway .

Comparison with Similar Compounds

Structural and Functional Differentiation

Key Compounds Analyzed :

  • CX516 (2) and CX614 (3) : Progenitor benzamides requiring high doses (e.g., 35 mg/kg in vivo) due to low affinity and rapid desensitization .
  • Compound 5 : A high-potency modulator outperformed by compound 7 in desensitization blockade and steady-state current enhancement, particularly in flop isoforms .
  • Imidazolylquinoxaline derivatives: Competitive antagonists (e.g., NBQX) with AMPA receptor affinity modulated by heterocyclic substituents but lacking positive allosteric effects .
Electrophysiological and Pharmacological Profiles

Table 1: Comparative Efficacy of AMPA Receptor Modulators

Compound Tonic Potency (EC₅₀) Flip Isoform Desensitization Block Flop Isoform Desensitization Block Steady-State Current (Flip/Flop)
7 1.2 μM +++ ++++ 85% / 88%
5 3.5 μM ++ ++ 72% / 65%
CX516 (2) 150 μM + + 40% / 35%
Aniracetam (1) >200 μM ± ± <20%

Key Findings :

  • Isoform Selectivity : Compound 7 uniquely slows desensitization onset in flop isoforms (p < 0.001) without affecting flip receptors (p = 0.77), a feature absent in compound 5 .
  • Mechanistic Divergence : Unlike benzamides (e.g., CX516), which primarily enhance channel opening, compound 7 stabilizes the active receptor conformation via dual interactions with the ligand-binding domain (LBD) and transmembrane segments .
  • Clinical Potential: Compound 7’s high affinity and sustained efficacy contrast with the transient effects of earlier modulators, suggesting utility in cognitive disorders where prolonged AMPA receptor activation is therapeutic .
Challenges in Development
  • Heterogeneity of AMPA Receptors : Splice variants (flip/flop) and auxiliary subunits (e.g., TARPs) complicate compound optimization. Compound 7’s flop specificity may limit broad applicability but enhances precision .
  • Biomarker Gaps: Lack of translational biomarkers for AMPA modulation hinders clinical dose calibration, a challenge noted across the modulator class .

Q & A

Q. What is the role of AMPA receptors in synaptic plasticity, and how can their modulation be experimentally assessed?

AMPA receptors mediate fast excitatory neurotransmission and are critical for synaptic plasticity. To study their modulation, researchers employ electrophysiological techniques (e.g., patch-clamp recordings to measure receptor kinetics) and protein quantification (e.g., Western blotting for GluA1-4 subunits). Synaptic trafficking can be tracked using fluorescently tagged receptors in live-cell imaging .

Q. What are common methodological approaches to evaluate AMPA receptor modulator efficacy in vitro?

Key methods include:

  • Radioligand binding assays : To assess competitive displacement of native ligands.
  • Calcium imaging : To measure receptor activation via intracellular Ca²⁺ flux.
  • Co-culture systems : Neuronal-glial co-cultures mimic in vivo interactions, enabling evaluation of modulator effects on synaptic density .

Q. How do researchers control for off-target effects when testing AMPA receptor modulators?

Strategies include:

  • Using genetic knockout models (e.g., GluA2-deficient mice) to isolate receptor-specific effects.
  • Selective pharmacological inhibitors (e.g., NBQX for AMPA vs. APV for NMDA receptors).
  • Dose-response curves to distinguish primary vs. secondary effects .

Advanced Research Questions

Q. How can conflicting data on AMPA receptor-scaffolding protein interactions (e.g., PSD-95) be resolved?

Discrepancies may arise from differences in experimental models (e.g., HEK cells vs. primary neurons) or detection methods (e.g., immunoprecipitation vs. super-resolution microscopy). To address this, researchers should:

  • Standardize protein extraction protocols (e.g., crosslinkers to preserve transient interactions).
  • Use knockdown/knockout models to validate scaffolding protein roles.
  • Replicate findings across multiple labs to confirm robustness .

Q. What experimental designs optimize the therapeutic potential of AMPA receptor modulators in neurological disorders?

  • Rational drug design : Utilize cryo-EM structures of AMPA receptors to identify allosteric binding pockets for modulator optimization .
  • In vivo efficacy screens : Combine behavioral assays (e.g., forced swim test for antidepressants) with receptor occupancy studies using PET tracers .
  • Toxicity profiling : Assess seizure risk via EEG monitoring in preclinical models .

Q. How should researchers address contradictory findings in AMPA receptor modulator studies, such as variability in antidepressant responses?

Contradictions may stem from differences in:

  • Sample preparation : Ensure consistent animal strains and housing conditions.
  • Endpoint measurements : Use blinded scoring for behavioral assays.
  • Statistical power : Conduct a priori power analyses to minimize Type II errors. Meta-analyses of published data can identify consensus trends .

Methodological Rigor & Data Analysis

Q. What statistical approaches are recommended for analyzing dose-dependent effects of AMPA receptor modulators?

  • Nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀ values.
  • ANOVA with post hoc corrections (e.g., Tukey’s test) for multi-group comparisons.
  • Bayesian hierarchical models to account for inter-experiment variability .

Q. How can researchers ensure reproducibility in AMPA receptor trafficking studies?

  • Detailed protocol sharing : Include step-by-step imaging parameters and antibody validation data.
  • Open-source data repositories : Share raw electrophysiology traces and microscopy files.
  • Collaborative replication : Partner with independent labs to verify key findings .

Q. What are the ethical considerations when using animal models to study AMPA receptor modulators?

  • Institutional approval : Adhere to ARRIVE guidelines for experimental design and reporting.
  • Humane endpoints : Monitor for seizures or distress in modulator-treated animals.
  • Data transparency : Report attrition rates and adverse events in publications .

Emerging Techniques & Future Directions

Q. How can single-molecule imaging advance our understanding of AMPA receptor activation by modulators?

Single-particle tracking (e.g., TIRF microscopy) reveals real-time receptor diffusion and clustering. Subunit-specific labeling (e.g., SNAP-tagging) enables visualization of GluA1 vs. GluA2 dynamics in live neurons .

Q. What role do computational models play in predicting AMPA receptor modulator interactions?

Molecular dynamics simulations predict binding affinities and residence times for novel modulators. Machine learning algorithms (e.g., random forests) can prioritize compounds with optimal pharmacokinetic profiles .

Q. How can organoid models improve translational research on AMPA receptor modulators?

Cerebral organids recapitulate human synaptic networks, enabling:

  • High-throughput screening of modulators in a human-derived system.
  • Disease modeling : Study modulator effects in genetic epilepsy or autism variants .

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